molecular formula C6H9N2+ B13902858 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

Cat. No.: B13902858
M. Wt: 109.15 g/mol
InChI Key: VELLXGRFCNDSDB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a bicyclic cationic heterocycle characterized by a fused pyrazole-pyrazolium ring system. Its synthesis is typically achieved via ceric ammonium nitrate (CAN)-mediated one-pot reactions involving bicyclic diaziridines and nitrovinylarenes, enabling regioselective access to the cationic core . The compound’s structure has been confirmed through elemental analysis, spectral data (e.g., IR, NMR), and X-ray crystallography in derivative forms .

A notable derivative, 5,7-dimethyl-3-ferrocenyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium tetrafluoroborate (compound 25), has demonstrated bio-organometallic relevance, particularly in DNA interaction studies.

Properties

Molecular Formula

C6H9N2+

Molecular Weight

109.15 g/mol

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

InChI

InChI=1S/C6H9N2/c1-3-7-5-2-6-8(7)4-1/h1,3-4H,2,5-6H2/q+1

InChI Key

VELLXGRFCNDSDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=[N+]2C1

Origin of Product

United States

Preparation Methods

[3 + 2] Cycloaddition of Azomethine Imines

A prominent method for synthesizing pyrazolo-fused bicyclic compounds involves the [3 + 2] cycloaddition of azomethine imines with alkynes or α,β-unsaturated carbonyl compounds. Azomethine imines, such as 3-oxopyrazolidin-1-ium-2-ides, are prepared by condensation of pyrazolidin-3-ones with aldehydes or ketones.

  • Catalysts: Copper(II) acetate complexes immobilized on silica gel-bound enaminones have been shown to catalyze the cycloaddition effectively at room temperature, avoiding the need for reducing agents typically required for Cu(I) catalysts.
  • Reaction Conditions: Reactions are typically performed in dichloromethane at ambient temperature with catalyst loadings around 20 mol%.
  • Yields and Selectivity: Quantitative conversions are achievable, particularly with catalysts derived from 2-indanone enaminones. The reaction proceeds regio- and stereoselectively, yielding 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which are structurally related to 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium derivatives.

Table 1: Catalytic Activity of Various Cu(II)-Enaminone Complexes in [3 + 2] Cycloaddition

Catalyst Derived From Conversion (%) Notes
5f 2-Indanone Enaminone 100 Highest activity
5d, 5e Related Enamino Ketones >50 Moderate activity
5a–c, 5g Other Enaminones 33–47 Lower activity

Table 2: Effect of Catalyst Loading and Time on Conversion with Catalyst 5f

Catalyst Loading (mg) Reaction Time (h) Conversion (%)
30 1 ~50
30 2 ~90
30 3 100
20–25 3 100
10–15 3 61–89

This method is advantageous due to mild reaction conditions, high regioselectivity, and the ability to use heterogeneous catalysts that simplify purification.

Hydrazine Condensation with α,β-Unsaturated Carbonyl Compounds

Another common synthetic approach involves the condensation of 1,2-substituted hydrazines with α,β-unsaturated ketones or aldehydes under acidic catalysis to form 3-pyrazolines, which are closely related to the pyrazolium salts.

  • Mechanism: The reaction proceeds via 1,4-addition of the hydrazine to the unsaturated carbonyl, followed by cyclization to form the pyrazolinium intermediate, which can be isolated or converted to the dihydropyrazole.
  • Reaction Conditions: Typically performed in the presence of a protic acid or acid catalyst at moderate temperatures.
  • Scope: This method allows for the introduction of various substituents on the pyrazoline ring by varying the hydrazine and α,β-unsaturated carbonyl components.

This method has been widely used historically and remains relevant for preparing 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazolium salts and related compounds.

Catalytic Cyclization Using Copper Complexes

Copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) is a specialized catalytic method that facilitates the formation of pyrazolo-fused rings.

  • Catalysts: Silica gel-bound Cu(II) complexes formed by reacting immobilized enaminones with copper acetate.
  • Advantages: Cu(II) catalysts avoid the need for reducing agents (e.g., sodium ascorbate), simplifying the reaction setup and workup.
  • Applications: Effective for the regio- and stereoselective synthesis of bicyclic pyrazoles, including this compound derivatives.

This catalytic system has been optimized for catalyst loading and reaction time to achieve quantitative yields under mild conditions.

Intramolecular Cyclization of Substituted Hydrazines

Intramolecular cyclization of 1,2-Boc-substituted hydrazines bearing alkyne substituents can furnish 3-pyrazolines and related bicyclic pyrazolium salts.

  • Method: The hydrazine derivative undergoes cyclization promoted by acid catalysis or under thermal conditions.
  • Enantioselective Variants: Chiral phosphoric acid catalysts have been employed to induce enantioselectivity in these cyclizations.
  • Scope: This method allows the synthesis of complex bicyclic pyrazolium salts with diverse substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Catalysts/Conditions Advantages References
[3 + 2] Cycloaddition of Azomethine Imines 3-Oxopyrazolidin-1-ium-2-ides + Alkynes Cu(II) acetate complexes on silica gel, RT Mild conditions, high regioselectivity, heterogeneous catalysts
Hydrazine Condensation with α,β-Unsaturated Carbonyls 1,2-Substituted hydrazines + α,β-unsaturated ketones Acid catalysis, moderate temperature Versatile, historically established
Copper-Catalyzed Azomethine Imine-Alkyne Cycloaddition (CuAIAC) Azomethine imines + Alkynes Cu(II) catalysts, no reducing agent needed Simplified workup, mild conditions
Intramolecular Cyclization of Substituted Hydrazines 1,2-Boc-substituted hydrazines with alkynes Acid catalysis or chiral phosphoric acid Enantioselective synthesis possible

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

The compound 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a heterocyclic compound featuring a fused pyrazole ring system, which is of interest in scientific research for its potential biological activities and applications in synthetic chemistry.

Synthesis and Chemical Reactions

This compound bromide is synthesized through the cyclization of precursors under specific conditions, commonly involving the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination. For larger-scale production, scalable reactions, potentially enhanced by microwave-assisted or ultrasonic-assisted synthesis, may be employed.

This compound undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can yield hydrogenated derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The bromide ion can be substituted with nucleophiles like amines, thiols, and alkoxides, leading to a variety of derivatives.

The products of these reactions depend on the specific reagents and conditions used.

Pyrazole derivatives, including this compound bromide, have been studied for a range of pharmacological effects:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Some compounds in this class have demonstrated anti-inflammatory properties.
  • Antitumor Properties: Certain pyrazole derivatives act as inhibitors of tumor growth through various mechanisms.

Antioxidant and Antimicrobial Evaluation of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives

2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized using K2CO3/glycerol as a deep eutectic solvent and have demonstrated significant antioxidant and antibacterial activity .

Antioxidant Activity: The antioxidant activity of the 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives was evaluated using the DPPH method. The percentage inhibition of DPPH by 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives was measured using a specific formula . The synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed high antioxidant activity, with IC50 values between 12.21 and 12.88 μg/mL .

Antimicrobial Activity: The synthesized derivatives were tested for their inhibitory effects on a range of Gram-positive bacteria, Gram-negative bacteria, and fungal species. The results showed that the 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have high antifungal and antimicrobial activity, with MIC values between 4 μg/mL and 2048 μg/mL . The biological activity results indicate that 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives are more effective than some common drugs .

6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles as Antibiotics

Antibiotics based on the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold are accessible through [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides to acetylenes . These bicyclic pyrazolidinones exhibit antibiotic and anti-Alzheimer activity, as well as inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Eli Lilly’s γ-lactam antibiotics, which exhibit antibiotic activity similar to that of penicillins and cephalosporins, are prominent examples of bioactive bicyclic pyrazolidinones . Copper-catalyzed azomethine imine-alkyne cycloadditions (CuAIAC) provide easy access to 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles in a regio- and stereoselective manner under mild conditions .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

  • 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium : Reacts with nitrovinylarenes to form stable cationic structures. CAN acts as both catalyst and oxidizing agent, enabling aromatization . Ferrocenyl derivatives exhibit unique redox activity and DNA-binding properties .
  • Pyrazolo[1,5-a]pyrimidines : Functionalized via condensation with amines or heterocycles (e.g., benzimidazoles, triazoles), yielding diverse heteroaromatic systems .
  • Chloride Derivatives (e.g., compound 6) : Susceptible to base-mediated oxidation, forming dehydrogenated products. This contrasts with the stability of CAN-synthesized cations under similar conditions .

Research Findings and Data

Table 2: Key Research Findings

Compound Study Focus Findings Reference
5,7-Dimethyl-3-ferrocenyl derivative DNA interaction Preferential side-face binding to DNA; binding energy = −60.3 kJ/mol
CAN-synthesized cationic core Regioselectivity Achieved >90% regioselectivity in one-pot reactions
Chloride derivatives (e.g., 5a, 6) Oxidative reactivity Base-catalyzed air oxidation converts tetrahydro to dihydro derivatives
Pyrazolo-triazinones Eco-friendly synthesis Microwave irradiation reduces reaction time to minutes (vs. hours)

Biological Activity

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a heterocyclic compound characterized by its unique fused pyrazole ring system. Its molecular formula is C6H9N2+C_6H_9N_2^+ with a molecular weight of approximately 109.15 g/mol. This compound has garnered significant interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular Formula C6H9N2+
Molecular Weight 109.15 g/mol
IUPAC Name This compound
InChI Key VELLXGRFCNDSDB-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, it was found to inhibit the growth of several bacterial strains and fungi. For instance, its efficacy against Candida species was highlighted in a study that demonstrated a significant reduction in fungal growth compared to standard antifungal treatments like fluconazole .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as DLD-1 and HT-29. Flow cytometry analyses revealed that treatment with this compound significantly increased the number of apoptotic cells, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways involved are still under investigation but are crucial for understanding how this compound can be utilized in medicinal chemistry .

Case Studies and Experimental Findings

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida. The results showed a potency up to 400 times higher than fluconazole against azole-resistant strains .
  • Cancer Cell Apoptosis : In experiments with colorectal cancer cell lines (DLD-1 and HT-29), treatment with the compound led to a statistically significant increase in early apoptosis markers (p < 0.0001), indicating its potential as an anticancer agent .

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